

# An In-depth Technical Guide to 1-Chloro-2,2-dimethylhexane

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## Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496

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This guide provides a comprehensive technical overview of **1-Chloro-2,2-dimethylhexane**, a sterically hindered primary alkyl chloride. The unique structural characteristics of this molecule, specifically the neopentyl-like arrangement, dictate its chemical reactivity and inform the strategies for its synthesis and handling. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's properties and applications.

## Molecular Identity and Physicochemical Properties

**1-Chloro-2,2-dimethylhexane** is a halogenated alkane with the CAS Number 99166-19-5. Its structure features a hexyl chain with two methyl groups on the second carbon atom and a chlorine atom on the first. This arrangement classifies it as a neopentyl-type halide, a structural motif known for its profound impact on chemical reactivity.

Table 1: Core Identifiers and Computed Properties of **1-Chloro-2,2-dimethylhexane**

Property	Value	Source
CAS Number	99166-19-5	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Cl	PubChem[1]
Molecular Weight	148.67 g/mol	PubChem[1]
IUPAC Name	1-chloro-2,2-dimethylhexane	PubChem[1]
Canonical SMILES	CCCCC(C)(C)CCl	PubChem[1]
InChIKey	MYERGYSSJVDQLH- UHFFFAOYSA-N	PubChem[1]

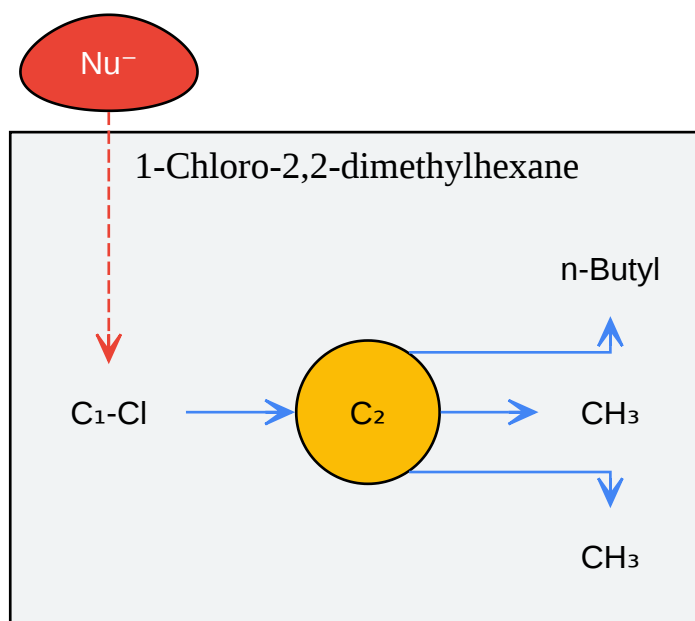
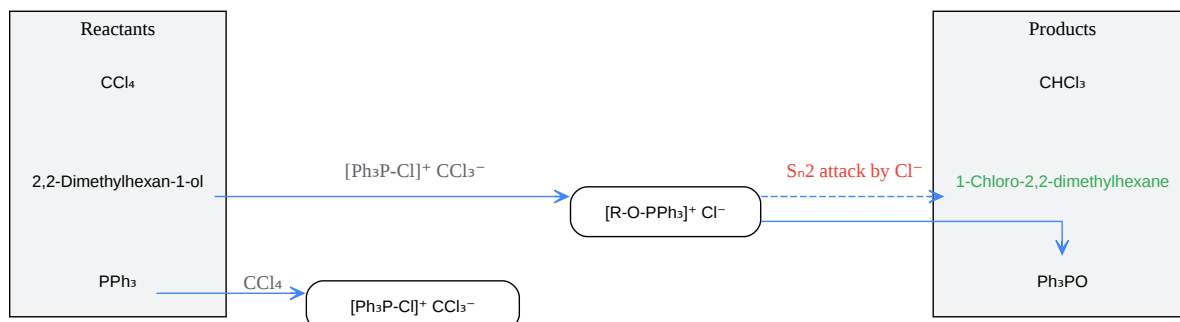
## Plausible Synthetic Routes

The synthesis of **1-Chloro-2,2-dimethylhexane** is not trivial due to the steric hindrance around the reaction center in its precursor, 2,2-dimethylhexan-1-ol. Standard methods for converting primary alcohols to alkyl chlorides, such as reaction with concentrated hydrochloric acid, are generally ineffective due to the low reactivity of the sterically encumbered hydroxyl group. Therefore, more specialized and milder methods are required.

## Recommended Synthetic Approach: The Appel Reaction

The Appel reaction is a reliable and mild method for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides using triphenylphosphine (PPh<sub>3</sub>) and carbon tetrachloride (CCl<sub>4</sub>).<sup>[1][2][3]</sup> This method is particularly well-suited for substrates that are sensitive to harsher conditions and for sterically hindered alcohols where an S<sub>N</sub>2 pathway is desired.<sup>[2][4]</sup>

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an S<sub>N</sub>2 reaction. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.<sup>[1]</sup>



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## Sources

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